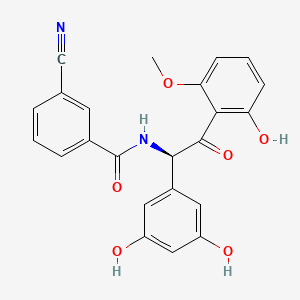
(R)-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide is a complex organic compound that features a cyano group, multiple hydroxyl groups, and a benzamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Functionalization of the Phenyl Rings: Hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the cyano group may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antioxidant, anti-inflammatory, or anticancer activities.
Medicine
In medicine, such compounds could be explored for their therapeutic potential. They might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, transcription factors, or membrane receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxyphenyl)-2-oxoethyl)benzamide: Lacks the methoxy group.
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-methoxyphenyl)-2-oxoethyl)benzamide: Lacks the hydroxyl group on the second phenyl ring.
Uniqueness
The presence of both hydroxyl and methoxy groups on the phenyl rings, along with the cyano and benzamide functionalities, makes ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C23H18N2O6 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
3-cyano-N-[(1R)-1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H18N2O6/c1-31-19-7-3-6-18(28)20(19)22(29)21(15-9-16(26)11-17(27)10-15)25-23(30)14-5-2-4-13(8-14)12-24/h2-11,21,26-28H,1H3,(H,25,30)/t21-/m1/s1 |
Clave InChI |
JGYVGEOPSWHOTD-OAQYLSRUSA-N |
SMILES isomérico |
COC1=CC=CC(=C1C(=O)[C@@H](C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
SMILES canónico |
COC1=CC=CC(=C1C(=O)C(C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
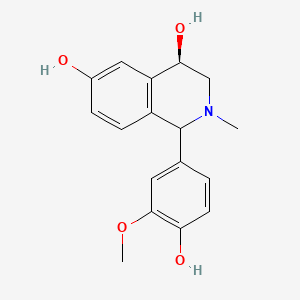
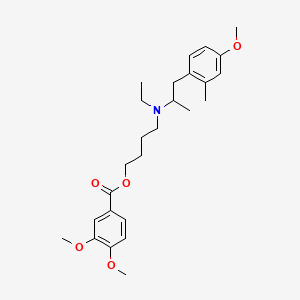
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)

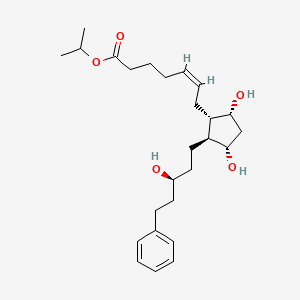
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
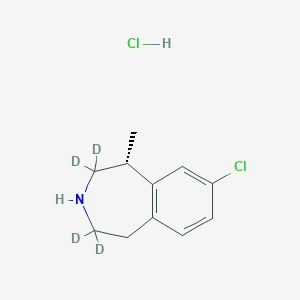
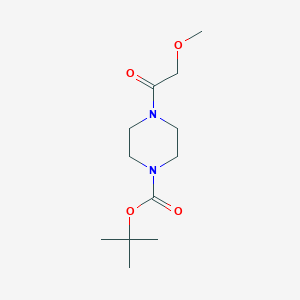
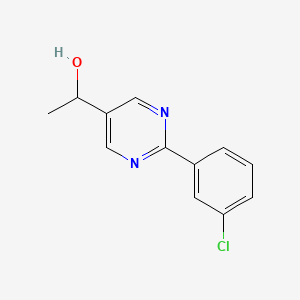
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
